8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione
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Overview
Description
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione typically involves a three-component one-pot reaction. This method includes the reaction of barbituric acid, aldehydes, and anilines . The use of commercially available anilines allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . The reaction is usually carried out under reflux conditions in solvents like chloroform or acetic acid .
Industrial Production Methods
the scalability of the three-component one-pot reaction suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as tyrosine kinases and DNA phosphodiesterases, which are involved in cell signaling and DNA repair.
Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Quinoline Derivatives: These compounds are structurally related and have diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
359427-54-6 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione |
InChI |
InChI=1S/C12H9N3O2/c1-6-2-3-7-9(4-6)13-5-8-10(7)14-12(17)15-11(8)16/h2-5H,1H3,(H2,14,15,16,17) |
InChI Key |
XDDOFNONBCBJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)NC(=O)NC3=O |
Origin of Product |
United States |
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